1-(Chloromethyl)-2,3-diethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-2,3-diethylbenzene is an organic compound with the molecular formula C11H15Cl It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group and two ethyl groups at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Chloromethyl)-2,3-diethylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 2,3-diethylbenzene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is typically carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Chloromethyl)-2,3-diethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-2,3-diethylbenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-2,3-diethylbenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, making the compound a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Chloromethyl)-4-ethylbenzene: Similar structure but with a single ethyl group at the 4 position.
1-(Chloromethyl)-2,3-dimethylbenzene: Similar structure but with methyl groups instead of ethyl groups.
1-(Chloromethyl)-2,3-diisopropylbenzene: Similar structure but with isopropyl groups instead of ethyl groups.
Uniqueness
1-(Chloromethyl)-2,3-diethylbenzene is unique due to the presence of two ethyl groups, which can influence its reactivity and physical properties. The steric effects and electronic properties of the ethyl groups can affect the compound’s behavior in chemical reactions, making it distinct from its analogs .
Eigenschaften
CAS-Nummer |
66836-23-5 |
---|---|
Molekularformel |
C11H15Cl |
Molekulargewicht |
182.69 g/mol |
IUPAC-Name |
1-(chloromethyl)-2,3-diethylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-3-9-6-5-7-10(8-12)11(9)4-2/h5-7H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
QAPXGMVSZXCLMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CCl)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.